molecular formula C7H11N5O B13100503 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide CAS No. 6761-40-6

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide

Cat. No.: B13100503
CAS No.: 6761-40-6
M. Wt: 181.20 g/mol
InChI Key: ZFVYOJWDIJCYJA-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C7H11N5O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide typically involves the reaction of 3,5,6-trimethylpyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The amino and hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazine derivatives .

Scientific Research Applications

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is unique due to the presence of both amino and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

6761-40-6

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

3-amino-5,6-dimethylpyrazine-2-carbohydrazide

InChI

InChI=1S/C7H11N5O/c1-3-4(2)11-6(8)5(10-3)7(13)12-9/h9H2,1-2H3,(H2,8,11)(H,12,13)

InChI Key

ZFVYOJWDIJCYJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)NN)N)C

Origin of Product

United States

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